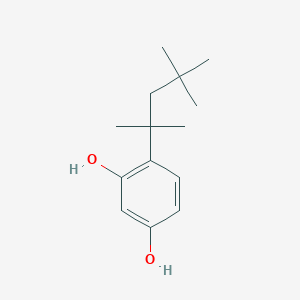

5-(Acetylamino)-2-chlorobenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps including nitration, acylation, halogenation, and condensation. For example, the synthesis of 5-amino-2-(acetoxy)benzoic acid derivatives is achieved through reactions starting from salicylic acid and acetaminophen, indicating a similar approach could be applied to 5-(Acetylamino)-2-chlorobenzoic acid (Zhao Zheng-bao, 2010).

Molecular Structure Analysis

The molecular structure of related compounds can be quite complex, with substituent groups affecting the overall shape and properties of the molecule. For instance, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid has been analyzed for its crystal structure, revealing hydrogen-bonded dimers and specific dihedral angles between substituent groups and the phenyl moiety, which could offer insights into the structural considerations for 5-(Acetylamino)-2-chlorobenzoic acid (M. J. Jedrzejas et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving related compounds highlight the reactivity and potential applications of 5-(Acetylamino)-2-chlorobenzoic acid. For example, the synthesis and bioactivity assays of mucochloric acid derivatives demonstrate the potential for antibacterial and antiprotozoal activities, suggesting that similar functionalities might be explored for 5-(Acetylamino)-2-chlorobenzoic acid (Edyta Gondela & K. Walczak, 2010).

Physical Properties Analysis

The physical properties of chemical compounds like 5-(Acetylamino)-2-chlorobenzoic acid can be inferred from studies on similar substances. The crystal structure and conformational flexibility of compounds such as N-acetyldehydroalanine provide a basis for understanding how the structure of 5-(Acetylamino)-2-chlorobenzoic acid might influence its physical characteristics, including solubility and melting point (D. Ajó et al., 1979).

Chemical Properties Analysis

Analyzing the chemical properties of related compounds reveals how functional groups and molecular structure affect reactivity and stability. For example, the action of phenolic derivatives as inhibitors of membrane lipid peroxidation showcases how specific substituents can impart antioxidant properties, a feature that could also be relevant to the study of 5-(Acetylamino)-2-chlorobenzoic acid (T. Dinis, V. Madeira & L. Almeida, 1994).

Future Directions

Future directions could involve further studies to understand the compound’s properties, potential uses, and effects. For instance, alterations in the intestinal microbiota induced by 5-ASA directed the host immune system towards an anti-inflammatory state, which underlies the mechanism of 5-ASA efficacy .

properties

IUPAC Name |

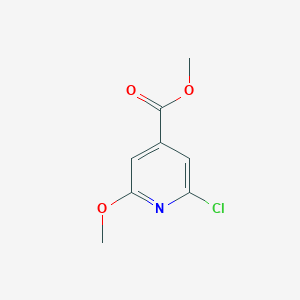

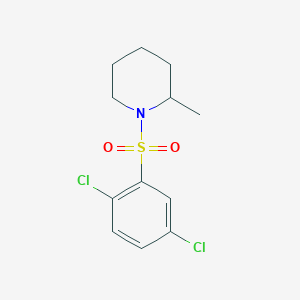

5-acetamido-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOFQIUOTAJRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350494 | |

| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Acetylamino)-2-chlorobenzoic acid | |

CAS RN |

719282-11-8 | |

| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)